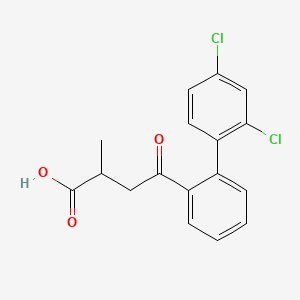
4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid
Katalognummer B8677086
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: SRNLROGJALPNSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04683331
Procedure details


A solution is prepared by adding 33.4 g dichlorobiphenyl (0.15 moles) and 18.0 g methylsuccinic acid anhydride (0.15 moles) to 100 ml carbon disulfide. The solution is cooled to 10° C. and is treated portionwise, under stirring, with 24.0 g anhydrous aluminum chloride (0.18 moles) at a rate such that the temperature of the reaction mixture does not exceed 15° C. The mixture is stirred for an additional 4 hours at 20° C. and is then decomposed by pouring into a mixture of 350 ml water and 175 ml concentrated hydrochloric acid. Carbon disulfide is distilled off and the residue is washed with 1,2-dichloroethane (2×100 ml and 1×100 ml). The extracts are combined and washed with a 5% aqueous sodium hydroxide solution (5×75 ml) and water (1×75 ml). The alkaline extracts and aqueous washings are combined, filtered with active carbon, and the clear filtrate is acidified to a strong acid with 50% sulfuric acid. The precipitate is separated, washed with water, and purified by crystallization from 95 ml of 65% acetic acid. The yield is 19.3 g (38.0% of theoretical yield) of the title compound with a melting point of 155°-157° C.






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:15][CH:16]1[CH2:21][C:20](=[O:22])[O:19][C:17]1=[O:18].[Cl-:23].[Al+3].[Cl-].[Cl-].Cl>O.C(=S)=S>[Cl:23][C:9]1[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:8]=1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:20](=[O:22])[CH2:21][CH:16]([CH3:15])[C:17]([OH:19])=[O:18] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(=O)OC(C1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for an additional 4 hours at 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 15° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Carbon disulfide is distilled off
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with 1,2-dichloroethane (2×100 ml and 1×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 5% aqueous sodium hydroxide solution (5×75 ml) and water (1×75 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with active carbon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by crystallization from 95 ml of 65% acetic acid
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1=C(C=CC=C1)C(CC(C(=O)O)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
